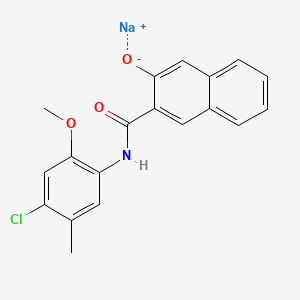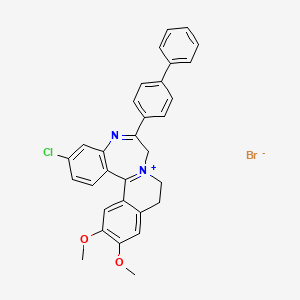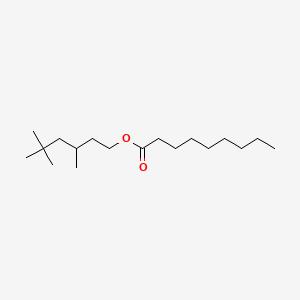
3,5,5-Trimethylhexyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexyl nonanoate is an organic compound with the molecular formula C18H36O2. It is an ester derived from nonanoic acid and 3,5,5-trimethylhexanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethylhexyl nonanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Nonanoic acid and 3,5,5-trimethylhexanol
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexyl nonanoate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Acts as a lubricant in mechanical and industrial applications due to its low volatility and high thermal stability.
Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The primary mechanism of action of 3,5,5-trimethylhexyl nonanoate in cosmetic applications involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. Its molecular structure allows it to penetrate the skin’s outer layer, providing long-lasting moisturizing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nonyl acetate
- Isoamyl acetate
- Ethylhexyl palmitate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl nonanoate offers superior emollient properties and stability, making it particularly valuable in high-performance cosmetic formulations. Its branched structure contributes to its unique physical and chemical properties, such as lower viscosity and higher spreadability .
Eigenschaften
CAS-Nummer |
67923-51-7 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
3,5,5-trimethylhexyl nonanoate |
InChI |
InChI=1S/C18H36O2/c1-6-7-8-9-10-11-12-17(19)20-14-13-16(2)15-18(3,4)5/h16H,6-15H2,1-5H3 |
InChI-Schlüssel |
HSAPRRNIACHOPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


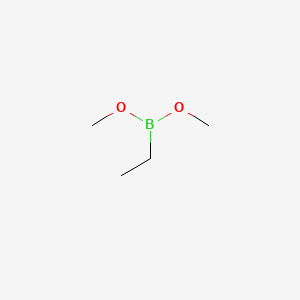
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
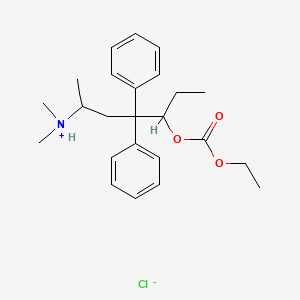
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
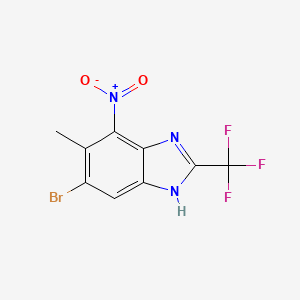
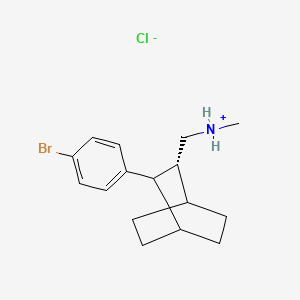

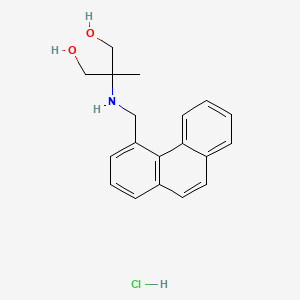
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

